Limbritol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

51248-68-1 |

|---|---|

分子式 |

C36H37ClN4O |

分子量 |

577.2 g/mol |

IUPAC名 |

7-chloro-4-hydroxy-N-methyl-5-phenyl-3H-1,4-benzodiazepin-2-imine;N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine |

InChI |

InChI=1S/C20H23N.C16H14ClN3O/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;1-18-15-10-20(21)16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)19-15/h3-6,8-12H,7,13-15H2,1-2H3;2-9,21H,10H2,1H3 |

InChIキー |

HWUQNMWCGWKUCY-UHFFFAOYSA-N |

SMILES |

CN=C1CN(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)O.CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31 |

正規SMILES |

CN=C1CN(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)O.CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31 |

同義語 |

amitriptyline - chlordiazepoxide amitriptyline hydrochloride, chlordiazepoxide drug combination amitriptyline, chlordiazepoxide drug combination Limbitrol Limbritol |

製品の起源 |

United States |

Foundational & Exploratory

The Synergistic Neuromodulation of Chlordiazepoxide and Amitriptyline: An In-Depth Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The combination of chlordiazepoxide, a benzodiazepine (B76468), and amitriptyline (B1667244), a tricyclic antidepressant, represents a classic therapeutic strategy for the management of affective disorders characterized by a confluence of anxiety and depression. This technical guide provides a comprehensive examination of the discrete and combined mechanisms of action of these two centrally acting agents. Chlordiazepoxide exerts its anxiolytic, sedative, and muscle relaxant effects through positive allosteric modulation of the GABA-A receptor, enhancing the inhibitory tone of the central nervous system. Amitriptyline imparts its antidepressant activity by inhibiting the reuptake of serotonin (B10506) and norepinephrine (B1679862), thereby increasing the synaptic availability of these key monoamines. Furthermore, its antagonistic actions at various other receptor sites contribute to both its therapeutic and side-effect profile. The co-administration of these drugs is believed to produce a synergistic or additive therapeutic effect, with chlordiazepoxide offering rapid anxiolysis while the antidepressant effects of amitriptyline develop over time. This document will delve into the pharmacodynamics, pharmacokinetics, and the molecular basis of their combined efficacy, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Individual Mechanisms of Action

Chlordiazepoxide: Enhancing GABAergic Inhibition

Chlordiazepoxide is a long-acting benzodiazepine that functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of the endogenous inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions (Cl-).[4][5] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus reducing neuronal excitability.[2]

Chlordiazepoxide binds to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site, known as the benzodiazepine (BZD) site.[2][6] This binding event does not directly open the chloride channel but instead increases the affinity of the GABA-A receptor for GABA.[2] The potentiation of GABA's effect by chlordiazepoxide leads to an increased frequency of chloride channel opening, resulting in enhanced postsynaptic inhibition.[2] This widespread central nervous system depression underlies the anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties of chlordiazepoxide.[1][3]

Amitriptyline: A Multifaceted Antidepressant

Amitriptyline, a tertiary amine tricyclic antidepressant (TCA), exerts its primary therapeutic effect through the inhibition of the presynaptic reuptake of the monoamine neurotransmitters serotonin (5-HT) and norepinephrine (NE).[7][8] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), amitriptyline increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing and prolonging their signaling.[3][7] This modulation of serotonergic and noradrenergic pathways is believed to be the cornerstone of its antidepressant action.[7]

Beyond its effects on monoamine reuptake, amitriptyline displays a broad pharmacological profile, acting as an antagonist at a variety of other receptors.[7] Its affinity for and blockade of the following receptors contribute significantly to its overall clinical effects and side-effect profile:

-

Muscarinic Acetylcholine Receptors (M1-M5): Antagonism at these receptors leads to anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention.[7]

-

Histamine H1 Receptors: Blockade of H1 receptors is responsible for the prominent sedative and hypnotic effects of amitriptyline.[7]

-

α1-Adrenergic Receptors: Antagonism at these receptors can lead to orthostatic hypotension and dizziness.[7]

-

Serotonin 5-HT2A and 5-HT2C Receptors: Blockade of these receptors may contribute to the anxiolytic and sleep-improving properties of amitriptyline.[7]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and other relevant quantitative data for chlordiazepoxide and amitriptyline at their primary and secondary targets. Lower Ki values indicate higher binding affinity.

Table 1: Chlordiazepoxide Binding Affinity

| Target | Receptor Subtype | Ki (nM) | Species | Reference |

| GABA-A Receptor (Benzodiazepine Site) | α1β2γ2 | 230 | Bovine | [9] |

| α2β2γ2 | 210 | Bovine | [9] | |

| α3β2γ2 | 260 | Bovine | [9] | |

| α5β2γ2 | 240 | Bovine | [9] |

Table 2: Amitriptyline Receptor Binding and Transporter Inhibition Profile

| Target | Ki (nM) | Species | Reference |

| Transporters | |||

| Serotonin Transporter (SERT) | 4.3 | Human | [10] |

| Norepinephrine Transporter (NET) | 19.6 | Human | [10] |

| Dopamine Transporter (DAT) | 3,250 | Human | [10] |

| Receptors | |||

| Histamine H1 | 1.1 | Human | [10] |

| Muscarinic M1 | 14.7 | Human | [10] |

| Muscarinic M2 | 28.7 | Human | [10] |

| Muscarinic M3 | 16.3 | Human | [10] |

| Muscarinic M4 | 14.3 | Human | [10] |

| Muscarinic M5 | 29.3 | Human | [10] |

| α1A-Adrenergic | 24.3 | Human | [10] |

| α1B-Adrenergic | 26.7 | Human | [10] |

| α1D-Adrenergic | 22.7 | Human | [10] |

| α2A-Adrenergic | 740 | Human | [10] |

| Serotonin 5-HT2A | 13.3 | Human | [10] |

| Serotonin 5-HT2C | 10.3 | Human | [10] |

| Serotonin 5-HT6 | 6.1 | Human | [10] |

| Serotonin 5-HT7 | 45.3 | Human | [10] |

Combined Mechanism of Action and Therapeutic Rationale

The co-administration of chlordiazepoxide and amitriptyline is indicated for the treatment of patients with moderate to severe depression associated with moderate to severe anxiety.[8][11] The therapeutic rationale for this combination lies in the complementary and potentially synergistic actions of the two drugs.

Chlordiazepoxide provides rapid relief from anxiety, agitation, and insomnia due to its immediate enhancement of GABAergic inhibition.[11] This can be particularly beneficial in the initial stages of treatment, as the antidepressant effects of amitriptyline typically have a delayed onset of several weeks. The sedative properties of both drugs can also be advantageous for patients with sleep disturbances.

While the precise molecular basis for synergy is not fully elucidated, one study has suggested that chlordiazepoxide may potentiate the antidepressant effects of amitriptyline.[12] This could be due to a number of factors, including the anxiolytic effect of chlordiazepoxide creating a more favorable state for the antidepressant to work, or potential downstream interactions between the GABAergic and monoaminergic systems. The combination allows for the simultaneous targeting of two key neurotransmitter systems implicated in the pathophysiology of mixed anxiety and depressive disorders.

Experimental Protocols

Radioligand Binding Assays for Receptor Affinity Determination

Objective: To determine the binding affinity (Ki) of chlordiazepoxide and amitriptyline for their respective target receptors.

Methodology:

-

Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., HEK293 cells transfected with specific GABA-A receptor subunits or various monoamine receptors) or tissue homogenates from specific brain regions are used. The cells or tissues are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

-

Competition Binding Assay: A constant concentration of a specific radioligand (e.g., [3H]flunitrazepam for the benzodiazepine site, [3H]prazosin for α1-adrenergic receptors, [3H]citalopram for SERT) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (chlordiazepoxide or amitriptyline).

-

Incubation and Separation: The mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Reuptake Inhibition Assays

Objective: To determine the potency of amitriptyline in inhibiting the reuptake of serotonin and norepinephrine.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines (e.g., JAR cells for SERT, SK-N-BE(2)C cells for NET) are cultured and stably transfected to express the human serotonin transporter (hSERT) or norepinephrine transporter (hNET).[13][14]

-

Assay Procedure: The cells are plated in multi-well plates and washed with a Krebs-Ringer-HEPES (KRH) buffer. The cells are then incubated with various concentrations of amitriptyline.

-

Radiolabeled Neurotransmitter Addition: A fixed concentration of radiolabeled neurotransmitter ([3H]serotonin or [3H]norepinephrine) is added to the wells to initiate the uptake process.

-

Incubation and Termination: The cells are incubated for a specific time at 37°C to allow for neurotransmitter uptake. The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

-

Quantification: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of amitriptyline that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50) is determined. Non-specific uptake is determined in the presence of a high concentration of a known potent reuptake inhibitor (e.g., citalopram (B1669093) for SERT, desipramine (B1205290) for NET).

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathways

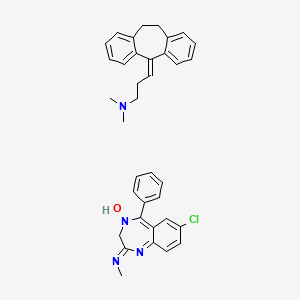

Caption: Chlordiazepoxide's mechanism via GABA-A receptor modulation.

Caption: Amitriptyline's inhibition of serotonin and norepinephrine reuptake.

Experimental Workflow

Caption: Workflow for a radioligand binding assay.

Conclusion

The combination of chlordiazepoxide and amitriptyline provides a multifaceted approach to treating complex mood disorders where anxiety and depression are intertwined. Chlordiazepoxide offers rapid anxiolysis through the potentiation of GABAergic neurotransmission, while amitriptyline addresses the underlying depressive symptoms by modulating monoaminergic systems. The distinct yet complementary mechanisms of action, supported by a wealth of pharmacological data, provide a strong rationale for their combined use. A thorough understanding of their individual and combined pharmacodynamics and pharmacokinetics is crucial for optimizing therapeutic outcomes and minimizing adverse effects in clinical practice and for guiding the development of novel therapeutics with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. ijclinicaltrials.com [ijclinicaltrials.com]

- 3. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

- 6. A closer look at the high affinity benzodiazepine binding site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 8. Articles [globalrx.com]

- 9. researchgate.net [researchgate.net]

- 10. amitriptyline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. goodrx.com [goodrx.com]

- 12. A comparison of a single night-time and a divided daily dosage regimen of a chlordiazepoxide/amitriptyline combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

Neuropharmacological Profile of Limbritol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limbritol, a combination of chlordiazepoxide and amitriptyline (B1667244), is a therapeutic agent indicated for the management of moderate to severe depression accompanied by anxiety. This technical guide provides a comprehensive neuropharmacological profile of its constituent components. Chlordiazepoxide, a benzodiazepine (B76468), exerts its anxiolytic effects through positive allosteric modulation of the GABA-A receptor. Amitriptyline, a tricyclic antidepressant, functions primarily as a serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor. This document details their mechanisms of action, receptor binding affinities, and effects on downstream signaling pathways. Furthermore, it provides standardized experimental protocols for the in vitro characterization of these compounds, intended to serve as a resource for researchers in the fields of neuropharmacology and drug development.

Introduction

This compound is a fixed-dose combination medication that leverages the synergistic effects of a benzodiazepine anxiolytic, chlordiazepoxide, and a tricyclic antidepressant, amitriptyline.[1][2] This combination is designed to concurrently address the symptoms of both depression and anxiety, which frequently present as comorbid conditions.[1][2] The therapeutic rationale for this combination lies in the distinct yet complementary neuropharmacological actions of its components. Chlordiazepoxide provides rapid anxiolytic and sedative effects by enhancing GABAergic inhibition, while amitriptyline addresses the underlying depressive symptoms by modulating monoaminergic neurotransmission.[3][4][5] This guide offers an in-depth examination of the molecular and cellular mechanisms that underpin the therapeutic effects of this compound.

Neuropharmacology of Chlordiazepoxide

Chlordiazepoxide is a benzodiazepine that primarily acts on the central nervous system to produce anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.[4]

Mechanism of Action at the GABA-A Receptor

Chlordiazepoxide's primary molecular target is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain. Chlordiazepoxide binds to a specific allosteric site on the GABA-A receptor, known as the benzodiazepine site.[4] This binding event does not directly open the chloride channel but rather enhances the affinity of the receptor for its endogenous ligand, GABA.[4] The increased binding of GABA leads to a greater frequency of chloride channel opening, resulting in an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes the neuron less likely to fire an action potential, thus producing a generalized inhibitory effect on neuronal excitability.

Quantitative Binding Profile

The following table summarizes the binding affinity of chlordiazepoxide for the GABA-A receptor.

| Receptor | Ligand | Parameter | Value | Species | Reference |

| GABA-A | Chlordiazepoxide | EC50 | 4.6 µM | Chick | [1] |

Neuropharmacology of Amitriptyline

Amitriptyline is a tricyclic antidepressant that exerts its therapeutic effects by modulating the levels of serotonin and norepinephrine in the synaptic cleft. It also interacts with a variety of other neurotransmitter receptors, which contributes to its side effect profile.

Mechanism of Action at Monoamine Transporters

The primary mechanism of action of amitriptyline is the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), respectively.[3][5] This blockade leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing and prolonging their signaling at postsynaptic receptors.

Downstream Signaling Pathways

Recent studies have elucidated some of the downstream signaling cascades affected by amitriptyline. Notably, it has been shown to inhibit the MAPK/ERK and CREB signaling pathways, which are involved in neuroplasticity and cellular stress responses. This action may contribute to its therapeutic effects in mood disorders.

Quantitative Binding Profile

The following table summarizes the binding affinities of amitriptyline for its primary targets and key off-target receptors.

| Target | Ligand | Parameter | Value (nM) | Reference |

| Serotonin Transporter (SERT) | Amitriptyline | Ki | 3.45 | [6] |

| Norepinephrine Transporter (NET) | Amitriptyline | Ki | 13.3 | [6] |

| Histamine H1 Receptor | Amitriptyline | Ki | 1.1 | [6] |

| Muscarinic M1-M5 Receptors | Amitriptyline | Ki | 11-24 | [6] |

| Adrenergic α1 Receptor | Amitriptyline | Ki | 4.4 | [6] |

Experimental Protocols

The following are generalized protocols for in vitro binding assays to characterize the neuropharmacological profile of compounds like chlordiazepoxide and amitriptyline.

Benzodiazepine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.

Materials:

-

Receptor Source: Rat brain cortex membranes or cells expressing recombinant GABA-A receptors.

-

Radioligand: [³H]-Flunitrazepam or other suitable radiolabeled benzodiazepine.

-

Non-specific Binding Control: Diazepam or another unlabeled benzodiazepine at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: Serial dilutions of the compound of interest.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cell pellets in ice-cold assay buffer. Centrifuge to pellet membranes and wash to remove endogenous ligands. Resuspend the final membrane pellet in fresh assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine the membrane preparation (typically 50-200 µg of protein), radioligand (at a concentration near its Kd), and either assay buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Monoamine Transporter Uptake Assay

This protocol describes a radioligand uptake assay to determine the inhibitory potency of a test compound on monoamine transporters.

Materials:

-

Cell Line: HEK293 cells or other suitable cell line stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET).

-

Radiolabeled Substrate: [³H]-Serotonin or [³H]-Norepinephrine.

-

Non-specific Uptake Control: A known potent inhibitor of the respective transporter (e.g., fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET) at a high concentration.

-

Assay Buffer: Krebs-Ringer-HEPES buffer or similar physiological buffer.

-

Test Compound: Serial dilutions of the compound of interest.

-

Scintillation fluid and counter.

Procedure:

-

Cell Culture: Culture the transporter-expressing cells to confluency in appropriate multi-well plates.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compound or control at various concentrations for a defined period (e.g., 10-20 minutes) at 37°C.

-

Uptake Initiation: Add the radiolabeled substrate to each well to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for substrate uptake. The incubation time should be within the linear range of uptake.

-

Uptake Termination: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis and Quantification: Lyse the cells with a suitable lysis buffer or detergent. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of specific uptake against the log concentration of the test compound to determine the IC50 value.

Conclusion

The dual-action neuropharmacological profile of this compound, through the GABAergic modulation of chlordiazepoxide and the monoaminergic effects of amitriptyline, provides a multifaceted approach to the treatment of depression with comorbid anxiety. This technical guide has summarized the key molecular mechanisms, provided quantitative binding data, and outlined detailed experimental protocols for the further investigation of these and similar compounds. A thorough understanding of these fundamental neuropharmacological principles is essential for the rational design and development of novel and improved therapeutics for mood and anxiety disorders.

References

- 1. Benzodiazepine interactions with GABAA receptors on chick ciliary ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clonazepam - Wikipedia [en.wikipedia.org]

- 3. Effect of a benzodiazepine (chlordiazepoxide) on a GABAA receptor from rat brain. Requirement of only one bound GABA molecule for channel opening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chlordiazepoxide - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Clinical pharmacokinetics of chlordiazepoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Assessment of Chlordiazepoxide and Amitriptyline Synergy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of chlordiazepoxide, a benzodiazepine (B76468) anxiolytic, and amitriptyline (B1667244), a tricyclic antidepressant, has been utilized in clinical practice for the management of comorbid anxiety and depression. While clinical observations suggest a beneficial interaction, a comprehensive understanding of the synergistic potential at the preclinical level remains an area of active investigation. This technical guide synthesizes available preclinical data, details relevant experimental protocols, and explores the underlying pharmacological mechanisms that may contribute to the observed therapeutic effects of this combination. The document aims to provide a foundational resource for researchers and professionals engaged in the development of novel therapeutic strategies for affective disorders.

Introduction

The co-occurrence of anxiety and depressive disorders presents a significant clinical challenge. The therapeutic rationale for combining chlordiazepoxide and amitriptyline lies in their complementary mechanisms of action, targeting distinct but interacting neurobiological pathways implicated in these conditions. Chlordiazepoxide enhances the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS), while amitriptyline primarily functions by inhibiting the reuptake of norepinephrine (B1679862) and serotonin (B10506), key monoamines involved in mood regulation.[1][2][3] This guide delves into the preclinical evidence that might support a synergistic relationship between these two compounds.

Individual Pharmacological Profiles

Chlordiazepoxide

Chlordiazepoxide is a benzodiazepine that exerts its anxiolytic, sedative, and muscle relaxant properties by potentiating the action of GABA at the GABA-A receptor.[3] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability. Preclinical studies in various animal species have indicated that chlordiazepoxide's primary site of action is within the limbic system, a brain region critically involved in emotional responses.[4][5]

Amitriptyline

Amitriptyline is a tricyclic antidepressant whose primary mechanism of action is the blockade of serotonin and norepinephrine reuptake transporters.[1][2][3] This action increases the synaptic concentrations of these neurotransmitters, leading to downstream adaptive changes in receptor sensitivity and signaling cascades that are thought to underlie its antidepressant effects. Additionally, amitriptyline interacts with a variety of other receptors, including muscarinic, histaminergic, and adrenergic receptors, which contribute to its side effect profile.

Preclinical Evidence of Interaction

Direct preclinical studies unequivocally demonstrating a synergistic anxiolytic or antidepressant effect between chlordiazepoxide and amitriptyline are limited. An early study in mice investigating the effects of this combination on avoidance behavior reported that depressant effects were more prominent than facilitating ones.[6] This finding underscores the complexity of predicting the combined effects of CNS-active drugs and highlights the need for further investigation using a broader range of behavioral paradigms.

A study in fetal hamsters investigated the teratogenic potential of the combination and found a more pronounced effect compared to either drug administered alone, suggesting a synergistic toxicity in a developmental context.[7] While not focused on therapeutic synergy, this study indicates a significant pharmacodynamic interaction between the two compounds.

Experimental Protocols

To rigorously assess the potential synergy between chlordiazepoxide and amitriptyline, a multi-faceted preclinical experimental approach is necessary. The following are detailed methodologies for key behavioral assays.

Assessment of Anxiolytic-like Activity: The Elevated Plus Maze (EPM)

-

Objective: To evaluate the anxiolytic effects of chlordiazepoxide, amitriptyline, and their combination.

-

Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two closed arms.

-

Procedure:

-

Rodents (typically rats or mice) are individually placed in the center of the maze, facing an open arm.

-

Animal behavior is recorded for a 5-minute session.

-

Key parameters measured include the number of entries into and the time spent in the open and closed arms.

-

-

Interpretation: An increase in the proportion of time spent in and entries into the open arms is indicative of an anxiolytic-like effect. It is crucial to also measure total arm entries as a proxy for locomotor activity to rule out confounding effects of sedation or hyperactivity.

Assessment of Antidepressant-like Activity: The Forced Swim Test (FST)

-

Objective: To assess the antidepressant potential of chlordiazepoxide, amitriptyline, and their combination.

-

Apparatus: A cylindrical container filled with water, from which the animal cannot escape.

-

Procedure:

-

Rodents are placed in the water-filled cylinder for a predetermined period (e.g., 6 minutes).

-

The duration of immobility (floating passively) is recorded.

-

-

Interpretation: A decrease in the duration of immobility is interpreted as an antidepressant-like effect, suggesting that the treatment has prevented the development of a "despair-like" state.

Data Presentation

While direct preclinical synergy data is lacking, the following tables summarize hypothetical outcomes from the described experimental protocols that would support a synergistic interaction.

Table 1: Hypothetical Anxiolytic Effects in the Elevated Plus Maze (EPM)

| Treatment Group | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |

| Vehicle | - | 15 ± 2.1 | 20 ± 3.5 | 25 ± 2.8 |

| Chlordiazepoxide | 5 | 25 ± 3.0 | 30 ± 4.1 | 24 ± 2.5 |

| Amitriptyline | 10 | 18 ± 2.5 | 22 ± 3.8 | 26 ± 3.0 |

| Chlordiazepoxide + Amitriptyline | 5 + 10 | 40 ± 4.5# | 45 ± 5.2# | 25 ± 2.7 |

*p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle; #p < 0.05 vs. Chlordiazepoxide or Amitriptyline alone

Table 2: Hypothetical Antidepressant Effects in the Forced Swim Test (FST)

| Treatment Group | Dose (mg/kg) | Immobility Time (s) (Mean ± SEM) |

| Vehicle | - | 180 ± 15.2 |

| Chlordiazepoxide | 5 | 170 ± 12.8 |

| Amitriptyline | 10 | 120 ± 10.5* |

| Chlordiazepoxide + Amitriptyline | 5 + 10 | 80 ± 9.1**# |

*p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle; #p < 0.05 vs. Amitriptyline alone

Signaling Pathways and Mechanistic Synergy

The potential synergistic effects of chlordiazepoxide and amitriptyline can be conceptualized through their convergent actions on neural circuits implicated in anxiety and depression.

Proposed Mechanism of Synergy

A plausible hypothesis for synergy involves the modulation of neuronal activity in key brain regions such as the amygdala, prefrontal cortex, and hippocampus. Chlordiazepoxide, by enhancing GABAergic inhibition, can dampen the hyperactivity of circuits associated with fear and anxiety. Concurrently, amitriptyline's elevation of synaptic serotonin and norepinephrine can promote neuroplasticity and restore normative signaling in circuits underlying mood regulation. The combined effect could lead to a more profound and rapid restoration of affective balance than either agent alone.

Visualizing the Proposed Interaction

The following diagrams illustrate the individual mechanisms of action and a hypothetical model of their synergistic interaction.

Caption: Mechanism of Action of Chlordiazepoxide.

Caption: Mechanism of Action of Amitriptyline.

Caption: Hypothetical Model of Synergistic Interaction.

Conclusion and Future Directions

While the clinical use of chlordiazepoxide and amitriptyline in combination is established, the preclinical evidence for a synergistic therapeutic effect is not robustly defined. The existing data suggests complex interactions that warrant further investigation. Future preclinical studies should employ a comprehensive battery of behavioral assays, including those for anhedonia and social interaction, to fully characterize the anxiolytic and antidepressant potential of this combination. Furthermore, neurochemical and electrophysiological studies are needed to elucidate the precise molecular and cellular mechanisms underlying the observed clinical benefits. A deeper understanding of these interactions will be instrumental in the rational design of novel combination therapies for the treatment of anxiety and depressive disorders.

References

- 1. Articles [globalrx.com]

- 2. Chronic Treatment with the Antidepressant Amitriptyline Prevents Impairments in Water Maze Learning in Aging Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical response to amitriptyline and chlordiazepoxide-amitriptyline (Limbitrol) in anxiety-depressive states. A double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Effects of chlordiazepoxide, amitriptyline, imipramine, and their combinations on avoidance behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative teratogenicity of chlordiazepoxide, amitriptyline, and a combination of the two compounds in the fetal hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Chlordiazepoxide and Amitriptyline

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of two pivotal pharmaceutical compounds: chlordiazepoxide, the first benzodiazepine (B76468), and amitriptyline (B1667244), a widely used tricyclic antidepressant. The document details established synthetic pathways, providing step-by-step experimental protocols for their preparation. Furthermore, it outlines a suite of analytical techniques for their chemical characterization, including spectroscopic and chromatographic methods. All quantitative data are summarized in structured tables for ease of reference and comparison. Visual diagrams generated using Graphviz are provided to illustrate synthetic routes and analytical workflows, adhering to specified design and color standards for clarity and readability.

Chlordiazepoxide

Chlordiazepoxide, first synthesized in the mid-1950s, is a sedative and hypnotic medication of the benzodiazepine class.[1] It is primarily used to treat anxiety, insomnia, and symptoms of alcohol withdrawal.[1][2] Its discovery was accidental, stemming from research on quinazoline-3-oxide dyes.[1]

Synthesis of Chlordiazepoxide

The synthesis of chlordiazepoxide is a multi-step process that begins with 2-amino-5-chlorobenzophenone (B30270). The overall pathway involves the formation of an oxime, followed by acylation, cyclization, and finally, amination to yield the target molecule.

Experimental Protocol: Synthesis of Chlordiazepoxide

Step 1: Synthesis of 2-amino-5-chlorobenzophenone oxime

-

To a solution of 2-amino-5-chlorobenzophenone in ethanol, add hydroxylamine (B1172632) hydrochloride.

-

The mixture is heated to reflux for a specified period to form the oxime.

-

After cooling, the product is isolated by filtration and purified by recrystallization.

Step 2: Synthesis of 2-chloroacetylamino-5-chlorobenzophenone oxime

-

The oxime from Step 1 is dissolved in a suitable solvent (e.g., dioxane or chloroform).

-

Chloroacetyl chloride is added dropwise to the solution while maintaining a low temperature (e.g., 0-5 °C) to facilitate N-acylation.

-

The reaction mixture is stirred until completion, after which the product is isolated.

Step 3: Synthesis of 2-chloromethyl-4-phenyl-6-chloro-quinazoline-3-oxide

-

The product from Step 2 is treated with a dehydrating agent, such as hydrogen chloride in glacial acetic acid, which catalyzes an intramolecular cyclization (ring-closure) to form the quinazoline-3-oxide derivative.

-

The product is precipitated, filtered, and washed to achieve purity.

Step 4: Synthesis of Chlordiazepoxide (7-chloro-2-(methylamino)-5-phenyl-3H-1,4-benzodiazepine-4-oxide)

-

The quinazoline-3-oxide from Step 3 is dissolved in an alcohol, such as ethanol.

-

The solution is cooled, and an ethanolic solution of methylamine (B109427) (typically 30-40%) is added slowly, keeping the reaction temperature below 25 °C.[3]

-

This final step involves a ring enlargement reaction, where the six-membered quinazoline (B50416) ring expands into the seven-membered diazepine (B8756704) ring of chlordiazepoxide.[4]

-

The final product is isolated by crystallization, filtered, and dried. Yields of over 80% with high purity ( >99%) have been reported for this final step.[3]

Chemical Characterization of Chlordiazepoxide

The identity, purity, and quantity of synthesized chlordiazepoxide are confirmed using a combination of analytical methods.

Physicochemical Properties The fundamental physical and chemical properties of chlordiazepoxide are summarized below.

| Property | Value | Reference |

| IUPAC Name | 7-Chloro-2-(methylamino)-5-phenyl-3H-1,4-benzodiazepine-4-oxide | [1] |

| Molecular Formula | C₁₆H₁₄ClN₃O | [1][5] |

| Molar Mass | 299.76 g/mol | [1][5] |

| Appearance | Light yellow crystalline powder | [6][7] |

| Melting Point | 236-236.5 °C | [7] |

| Solubility (HCl salt) | Soluble in water, sparingly soluble in alcohol | [8] |

| pKa | 4.8 | [7] |

Spectroscopic Analysis Spectroscopic techniques are employed to elucidate the molecular structure of chlordiazepoxide.

| Technique | Key Data | Reference |

| UV-Vis Spectroscopy | λmax at 245 nm, 266 nm | [9] |

| IR Spectroscopy | Characteristic peaks corresponding to functional groups (e.g., C=N, N-O, C-Cl) are observed. | [5] |

| Mass Spectrometry | Provides molecular weight confirmation and fragmentation patterns for structural analysis. | [10][11] |

Chromatographic Analysis Chromatographic methods are essential for separating chlordiazepoxide from impurities and for quantification.

| Technique | Method Details | Reference |

| RP-HPLC | Column: Chromosil C18 (250x4.6mm, 5µm) Mobile Phase: Methanol: Acetonitrile: 0.1% OPA (50:40:10 v/v) Flow Rate: 1.0 mL/min Detection: UV at 217 nm Retention Time: ~3.58 min | |

| SFC | Column: Capillary SB-cyanopropyl-50 Mobile Phase: Carbon dioxide Detection: Flame Ionization Detection (FID) | [12] |

Amitriptyline

Amitriptyline is a tricyclic antidepressant (TCA) first marketed in 1961.[13] It functions by inhibiting the neuronal reuptake of serotonin (B10506) and norepinephrine.[14][15] Beyond treating depression, it is also used for neuropathic pain and migraine prevention.[16]

Synthesis of Amitriptyline

A common and efficient synthesis of amitriptyline involves a Grignard reaction with dibenzosuberone (B195587), followed by dehydration.

Experimental Protocol: Synthesis of Amitriptyline

Step 1: Preparation of Grignard Reagent (3-(dimethylamino)propylmagnesium chloride)

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), magnesium turnings are suspended in an anhydrous ether like tetrahydrofuran (B95107) (THF).

-

A solution of 3-chloro-N,N-dimethylpropan-1-amine in THF is added dropwise to initiate the Grignard reaction. The mixture is typically stirred and may require gentle heating to maintain the reaction.

Step 2: Grignard Reaction with Dibenzosuberone

-

A solution of dibenzosuberone (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one) in anhydrous THF is added slowly to the prepared Grignard reagent at a controlled temperature.

-

The reaction mixture is stirred for several hours, often at room temperature or with gentle reflux, to ensure complete reaction.

-

The reaction is then quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.

Step 3: Dehydration to form Amitriptyline

-

The intermediate alcohol product from Step 2 is not typically isolated. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are treated with aqueous hydrochloric acid.

-

The mixture is heated, which causes the dehydration of the tertiary alcohol, forming the exocyclic double bond characteristic of amitriptyline.[14]

-

After cooling, the aqueous layer is made basic with a strong base (e.g., NaOH) to deprotonate the amine.

-

The free base amitriptyline is extracted with an organic solvent, dried, and the solvent is evaporated. The final product can be purified by distillation or crystallization, often as the hydrochloride salt.

References

- 1. Chlordiazepoxide - Wikipedia [en.wikipedia.org]

- 2. Chlordiazepoxide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. CN105272927A - Novel method for preparing chlordiazepoxide - Google Patents [patents.google.com]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. Chlordiazepoxide [webbook.nist.gov]

- 6. Chlordiazepoxide - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chlordiazepoxide [drugfuture.com]

- 8. Chlordiazepoxide hydrochloride (PIM 321) [inchem.org]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Classics in Chemical Neuroscience: Amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Amitriptyline - Wikipedia [en.wikipedia.org]

- 15. drugs.com [drugs.com]

- 16. m.youtube.com [m.youtube.com]

Limbritol's Dual-Action Mechanism: A Technical Guide to Monoamine Reuptake Inhibition and GABAergic Transmission Potentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limbritol, a combination pharmacotherapy, leverages the synergistic effects of its two active components: amitriptyline (B1667244), a tricyclic antidepressant, and chlordiazepoxide, a benzodiazepine (B76468). This technical guide provides an in-depth analysis of the distinct yet complementary mechanisms of action of these components at the molecular level. We will explore the quantitative data on amitriptyline's inhibition of monoamine reuptake at the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters. Concurrently, we will examine the potentiation of GABAergic transmission by chlordiazepoxide through its interaction with the GABA-A receptor. This guide presents a compilation of quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound is a therapeutic agent indicated for the management of moderate to severe depression accompanied by anxiety.[1][2][3] Its efficacy stems from the dual pharmacological actions of its constituents: amitriptyline and chlordiazepoxide.[4][5][6] Amitriptyline addresses the depressive symptoms by modulating the levels of key monoamine neurotransmitters in the synaptic cleft, while chlordiazepoxide mitigates anxiety through its effects on the central nervous system's primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[4][7] A thorough understanding of the specific molecular interactions and their quantitative characteristics is paramount for the rational design of novel therapeutics and for optimizing existing treatment paradigms.

Amitriptyline and Monoamine Reuptake Inhibition

Amitriptyline's primary mechanism of antidepressant action is the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft by blocking their respective transporters, SERT and NET.[6][8][9] To a lesser extent, it also affects the dopamine transporter (DAT).[1] This blockade leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing monoaminergic neurotransmission.

Quantitative Data: Binding Affinities and Reuptake Inhibition

The potency of amitriptyline at the monoamine transporters has been quantified through various in vitro assays, with results typically reported as inhibitor constant (Ki) values from radioligand binding assays and half-maximal inhibitory concentration (IC50) values from reuptake inhibition assays.

| Target Transporter | Binding Affinity (Ki) [nM] | Reuptake Inhibition (IC50) [nM] |

| Serotonin Transporter (SERT) | 3.45 - 4.3[1] | 3.45[1] |

| Norepinephrine Transporter (NET) | 13.3 - 35[1] | 13.3[1] |

| Dopamine Transporter (DAT) | 2580[1] | Not widely reported |

Experimental Protocols

This protocol outlines the general steps for determining the binding affinity (Ki) of amitriptyline for SERT, NET, and DAT.

Objective: To determine the equilibrium dissociation constant (Ki) of amitriptyline for human monoamine transporters (hSERT, hNET, hDAT) expressed in a stable cell line (e.g., HEK293).

Materials:

-

HEK293 cells stably expressing hSERT, hNET, or hDAT

-

Cell culture reagents

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT)

-

Amitriptyline hydrochloride

-

Non-specific binding inhibitors: Fluoxetine (for SERT), Desipramine (for NET), Cocaine (for DAT)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid and counter

-

Cell harvester

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the target transporter to ~80-90% confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer, determine protein concentration, and store at -80°C.[1]

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of amitriptyline.

-

Total Binding: Add assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Add a high concentration of the respective non-specific binding inhibitor, radioligand, and membrane preparation.

-

Amitriptyline Competition: Add serial dilutions of amitriptyline, radioligand, and membrane preparation.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[1]

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the amitriptyline concentration.

-

Determine the IC50 value (the concentration of amitriptyline that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This protocol describes the general methodology for measuring the IC50 of amitriptyline for the inhibition of monoamine reuptake.

Objective: To determine the half-maximal inhibitory concentration (IC50) of amitriptyline on the uptake of radiolabeled monoamines into cells expressing the corresponding transporters.

Materials:

-

HEK293 cells stably expressing hSERT, hNET, or hDAT

-

Cell culture reagents

-

Krebs-Henseleit buffer (KHB) or similar physiological buffer

-

Radiolabeled substrates: [³H]Serotonin, [³H]Norepinephrine, [³H]Dopamine

-

Amitriptyline hydrochloride

-

Selective reuptake inhibitors for determining non-specific uptake (e.g., Fluoxetine, Desipramine, Cocaine)

-

96-well microplates

-

Scintillation fluid and counter

Procedure:

-

Cell Plating:

-

Seed HEK293 cells expressing the target transporter into 96-well plates and grow to form a confluent monolayer.

-

-

Uptake Assay:

-

Wash the cells with KHB.

-

Pre-incubate the cells with various concentrations of amitriptyline or vehicle for a short period (e.g., 10-20 minutes) at 37°C.

-

Initiate the uptake reaction by adding the respective radiolabeled substrate.

-

Incubate for a short, defined period (e.g., 1-10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold KHB.

-

-

Cell Lysis and Counting:

-

Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

-

Add scintillation fluid to the lysate in each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Determine the non-specific uptake in the presence of a high concentration of a selective inhibitor.

-

Subtract the non-specific uptake from all other measurements.

-

Plot the percentage of specific uptake against the logarithm of the amitriptyline concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Signaling Pathway and Experimental Workflow Diagrams

Chlordiazepoxide and GABAergic Transmission

Chlordiazepoxide is a benzodiazepine that exerts its anxiolytic effects by positively modulating the function of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[7] It binds to a site on the GABA-A receptor that is distinct from the GABA binding site, known as the benzodiazepine site.

Quantitative Data: Potentiation of GABAergic Currents

The efficacy of chlordiazepoxide in enhancing GABA-A receptor function is quantified by its half-maximal effective concentration (EC50) for the potentiation of GABA-induced chloride currents.

| Parameter | Value |

| EC50 for GABA Response Potentiation | 4.6 µM |

Experimental Protocol

This protocol outlines the general steps for measuring the potentiation of GABA-A receptor currents by chlordiazepoxide using two-electrode voltage-clamp (TEVC) recording in Xenopus oocytes or patch-clamp in mammalian cells.

Objective: To determine the EC50 of chlordiazepoxide for the potentiation of GABA-induced currents in cells expressing GABA-A receptors.

Materials:

-

Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293)

-

cRNA for GABA-A receptor subunits (for oocyte expression) or plasmids for transfection

-

Cell culture or oocyte maintenance solutions

-

Recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES)

-

GABA

-

Chlordiazepoxide

-

Electrophysiology rig with amplifier, electrodes, and data acquisition system

Procedure:

-

Receptor Expression:

-

Xenopus Oocytes: Inject oocytes with cRNA encoding the desired GABA-A receptor subunits and incubate for 2-5 days to allow for receptor expression.[3]

-

Mammalian Cells: Transfect cells with plasmids encoding the GABA-A receptor subunits and culture for 24-48 hours.

-

-

Electrophysiological Recording:

-

TEVC in Oocytes: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Patch-Clamp in Mammalian Cells: Form a whole-cell patch-clamp configuration on a single cell. Clamp the membrane potential at a holding potential.

-

-

Drug Application:

-

Establish a baseline recording in the recording solution.

-

Apply a sub-maximal concentration of GABA (e.g., its EC10-EC20) to elicit a control current.

-

Co-apply the same concentration of GABA with varying concentrations of chlordiazepoxide.

-

Ensure complete washout of drugs between applications.

-

-

Data Acquisition and Analysis:

-

Record the peak amplitude of the GABA-induced currents in the absence and presence of chlordiazepoxide.

-

Calculate the percentage potentiation of the GABA current by chlordiazepoxide for each concentration.

-

Plot the percentage potentiation against the logarithm of the chlordiazepoxide concentration.

-

Fit the data with a sigmoidal dose-response curve to determine the EC50 value.

-

Signaling Pathway and Experimental Workflow Diagrams

Conclusion

The therapeutic efficacy of this compound is a direct consequence of the distinct and synergistic actions of its components. Amitriptyline's potent inhibition of serotonin and norepinephrine reuptake, coupled with its weaker effects on dopamine reuptake, serves to elevate mood and alleviate depressive symptoms. Simultaneously, chlordiazepoxide's positive allosteric modulation of the GABA-A receptor enhances inhibitory neurotransmission, leading to anxiolysis. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research into the nuanced pharmacology of these compounds and for the development of next-generation therapeutics with improved efficacy and safety profiles. The visualization of the underlying molecular pathways and experimental workflows aims to facilitate a clearer and more integrated understanding of this compound's dual-action mechanism.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Pharmacokinetic Interactions of Chlordiazepoxide and Amitriptyline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic interactions between chlordiazepoxide, a benzodiazepine (B76468) anxiolytic, and amitriptyline (B1667244), a tricyclic antidepressant. The co-administration of these drugs is a common therapeutic strategy for managing moderate to severe depression accompanied by anxiety. A thorough understanding of their pharmacokinetic profiles and potential for interaction is paramount for ensuring therapeutic efficacy and patient safety.

Executive Summary

While chlordiazepoxide and amitriptyline are frequently prescribed together, publicly available, direct quantitative data on their pharmacokinetic interactions is scarce. This guide synthesizes the known metabolic pathways of each drug to elucidate the theoretical potential for interactions. The primary mechanism of a potential pharmacokinetic drug-drug interaction lies in the shared metabolic pathways involving the cytochrome P450 (CYP) enzyme system. Both drugs are substrates for CYP3A4, and amitriptyline is extensively metabolized by CYP2C19 and CYP2D6. Despite the theoretical potential for competitive inhibition, a clinical study on analogous drug combinations suggests a low likelihood of clinically significant pharmacokinetic interactions at therapeutic doses. However, the potential for pharmacodynamic interactions, such as additive sedative effects, remains a critical consideration.

Pharmacokinetic Profiles

A summary of the key pharmacokinetic parameters for chlordiazepoxide and amitriptyline is presented below.

Table 1: Pharmacokinetic Parameters of Chlordiazepoxide

| Parameter | Value |

| Bioavailability | High |

| Time to Peak (Tmax) | 1-4 hours |

| Protein Binding | 93-97% |

| Elimination Half-life | 5-30 hours |

| Metabolism | Hepatic, primarily via oxidation and N-demethylation. |

| Excretion | Primarily renal as glucuronide conjugates. |

Table 2: Pharmacokinetic Parameters of Amitriptyline

| Parameter | Value |

| Bioavailability | 30-60% (subject to significant first-pass metabolism) |

| Time to Peak (Tmax) | 2-12 hours |

| Protein Binding | ~95% |

| Elimination Half-life | 10-50 hours |

| Metabolism | Hepatic, primarily via N-demethylation (to nortriptyline) and hydroxylation.[1][2][3] |

| Excretion | Primarily renal as glucuronide or sulfate (B86663) conjugates. |

Metabolic Pathways and Potential for Interaction

The metabolism of both chlordiazepoxide and amitriptyline is predominantly hepatic, involving the cytochrome P450 (CYP) enzyme system.

Chlordiazepoxide Metabolism: Chlordiazepoxide is metabolized to several active metabolites, including desmethylchlordiazepoxide, demoxepam, and oxazepam. While the specific CYP isozymes have not been fully elucidated, benzodiazepines are generally known to be substrates of CYP3A4.[4]

Amitriptyline Metabolism: The metabolism of amitriptyline is well-characterized. N-demethylation to its active metabolite, nortriptyline (B1679971), is primarily mediated by CYP2C19, with contributions from CYP1A2, CYP3A4, and CYP2C9.[1][2][3] The subsequent hydroxylation of both amitriptyline and nortriptyline is mainly catalyzed by CYP2D6.[1][2][3]

Interaction Potential: Given that both drugs are substrates for CYP3A4, there is a theoretical basis for competitive inhibition, which could potentially lead to decreased metabolism and increased plasma concentrations of either drug. However, a clinical study investigating the interaction between benzodiazepines (including chlordiazepoxide) and the tricyclic antidepressant nortriptyline (the major active metabolite of amitriptyline) found no significant pharmacokinetic interaction.[5][6] This suggests that at therapeutic concentrations, the potential for a clinically significant interaction at the metabolic level is low.

Caption: Metabolic pathways of chlordiazepoxide and amitriptyline.

Experimental Protocols

In Vitro Metabolism Study Protocol

An in vitro study using human liver microsomes or recombinant CYP enzymes would be the initial step to assess the potential for metabolic drug-drug interactions.

-

Objective: To determine the inhibitory potential of each drug on the metabolism of the other.

-

Methodology:

-

Incubate human liver microsomes or specific recombinant CYP enzymes (CYP2C19, CYP2D6, CYP3A4) with a probe substrate (either chlordiazepoxide or amitriptyline) in the presence of a range of concentrations of the potential inhibitor (the other drug).

-

Measure the formation of the primary metabolite (e.g., nortriptyline from amitriptyline) using a validated analytical method such as LC-MS/MS.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the metabolic reaction.

-

Caption: A generalized workflow for an in vitro metabolism study.

Clinical Drug-Drug Interaction Study Protocol

A clinical study is essential to determine the in vivo relevance of any potential interaction observed in vitro.

-

Objective: To evaluate the effect of co-administration of chlordiazepoxide and amitriptyline on the single-dose pharmacokinetics of each drug in healthy subjects.

-

Study Design: A randomized, open-label, two-period, crossover design is typically employed.[7][8]

-

Methodology:

-

Administer a single oral dose of chlordiazepoxide alone in the first period.

-

After a suitable washout period, administer a single oral dose of chlordiazepoxide in combination with a single oral dose of amitriptyline in the second period.

-

A parallel arm would receive amitriptyline alone and then in combination with chlordiazepoxide.

-

Collect serial blood samples over a defined period (e.g., 72-96 hours) after each administration.

-

Analyze plasma concentrations of the parent drugs and their major metabolites using a validated bioanalytical method.

-

Compare the pharmacokinetic parameters (Cmax, AUC, t1/2) of each drug when given alone versus in combination.

-

Caption: A simplified workflow for a clinical drug-drug interaction study.

References

- 1. Metabolism of the tricyclic antidepressant amitriptyline by cDNA-expressed human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. karger.com [karger.com]

- 4. simpleandpractical.com [simpleandpractical.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Benzodiazepines and tricyclic antidepressant plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Overview of Drug-Drug Interaction Studies at Dr. Vince Clinical Research | Dr. Vince Clinical Research [drvince.com]

- 8. certara.com [certara.com]

In Vitro Binding Affinity of Limbritol's Active Components to Neurotransmitter Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limbritol is a combination psychotropic medication comprising two active pharmaceutical ingredients: Amitriptyline , a tricyclic antidepressant, and Chlordiazepoxide , a benzodiazepine (B76468). The therapeutic efficacy of this compound stems from the distinct and synergistic actions of these two components on the central nervous system. This technical guide provides an in-depth analysis of the in vitro binding affinities of Amitriptyline and Chlordiazepoxide to a range of neurotransmitter receptors, offering a foundational understanding of their pharmacological profiles. This document summarizes quantitative binding data, details common experimental methodologies, and visualizes key signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The in vitro binding affinity of a compound for a receptor is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Kᵢ value indicates a higher binding affinity. The following tables summarize the Kᵢ values for Amitriptyline and Chlordiazepoxide at various human neurotransmitter receptors, compiled from multiple sources.

Table 1: Amitriptyline Binding Affinity (Kᵢ in nM)

| Receptor/Transporter | Kᵢ (nM) | Receptor/Transporter Family |

| Serotonin (B10506) Transporter (SERT) | 4.3 | Monoamine Transporter |

| Norepinephrine (B1679862) Transporter (NET) | 19 | Monoamine Transporter |

| Histamine H₁ Receptor | 1.1 | Histamine Receptor |

| Muscarinic M₁ Receptor | 15 | Muscarinic Acetylcholine Receptor |

| Muscarinic M₂ Receptor | 31 | Muscarinic Acetylcholine Receptor |

| Muscarinic M₃ Receptor | 21 | Muscarinic Acetylcholine Receptor |

| Muscarinic M₄ Receptor | 15 | Muscarinic Acetylcholine Receptor |

| Muscarinic M₅ Receptor | 25 | Muscarinic Acetylcholine Receptor |

| α₁ₐ-Adrenergic Receptor | 10 | Adrenergic Receptor |

| 5-HT₂ₐ Receptor | 2.6 | Serotonin Receptor |

| 5-HT₂꜀ Receptor | 3.2 | Serotonin Receptor |

| 5-HT₆ Receptor | 6.2 | Serotonin Receptor |

| TrkA Receptor | ~3,000 | Neurotrophic Receptor |

| TrkB Receptor | ~14,000 | Neurotrophic Receptor |

Note: Data is compiled from various in vitro studies. Exact values may vary depending on the experimental conditions.

Table 2: Chlordiazepoxide Binding Affinity (Kᵢ in nM)

| Receptor Subtype | Kᵢ (nM) | Receptor Family |

| GABA-A (α₁β₂γ₂) | 190 | Ligand-gated Ion Channel |

| GABA-A (α₂β₂γ₂) | 210 | Ligand-gated Ion Channel |

| GABA-A (α₃β₂γ₂) | 250 | Ligand-gated Ion Channel |

| GABA-A (α₅β₂γ₂) | 330 | Ligand-gated Ion Channel |

Note: Chlordiazepoxide acts as a positive allosteric modulator at the benzodiazepine binding site of the GABA-A receptor. The Kᵢ values represent its affinity for this site.[1]

Experimental Protocols

The determination of in vitro binding affinity predominantly relies on radioligand binding assays. These assays measure the direct interaction of a radiolabeled ligand with its receptor.[2]

Radioligand Displacement (Competition) Assay

This is the most common method to determine the Kᵢ of an unlabeled compound (e.g., Amitriptyline or Chlordiazepoxide).

Objective: To determine the affinity of a test compound by measuring its ability to displace a known high-affinity radioligand from a receptor.

Materials:

-

Receptor Source: Homogenized tissue membranes (e.g., from rat brain cortex) or cell lines recombinantly expressing the target receptor.

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]citalopram for SERT, [³H]flunitrazepam for the benzodiazepine site on GABA-A receptors).

-

Test Compound: Unlabeled Amitriptyline or Chlordiazepoxide.

-

Assay Buffer: A buffer solution optimized for the specific receptor-ligand interaction (e.g., Tris-HCl with appropriate ions).

-

Filtration Apparatus: A multi-well plate harvester with glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Generalized Protocol:

-

Membrane Preparation: The receptor source is homogenized and centrifuged to isolate a membrane fraction rich in the target receptors. The protein concentration is determined using a standard assay (e.g., BCA assay).[3]

-

Assay Setup: In a 96-well plate, the following are added in order: assay buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).[3]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.[4]

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[3]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Radioligand Displacement Assay Workflow

Signaling Pathways

Amitriptyline: Monoamine Reuptake Inhibition and Beyond

The primary antidepressant effect of Amitriptyline is attributed to its inhibition of the serotonin (SERT) and norepinephrine (NET) transporters.[5] By blocking these transporters, Amitriptyline increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic and noradrenergic signaling. Additionally, Amitriptyline's antagonism of various other receptors contributes to both its therapeutic effects and side-effect profile.[5] More recent research has also identified its role as an agonist for TrkA and TrkB receptors, promoting neurotrophic activity.[6]

Amitriptyline's Mechanism of Monoamine Reuptake Inhibition

Chlordiazepoxide: Positive Allosteric Modulation of GABA-A Receptors

Chlordiazepoxide exerts its anxiolytic, sedative, and muscle relaxant effects by enhancing the activity of the major inhibitory neurotransmitter in the brain, γ-aminobutyric acid (GABA).[7] It binds to a specific allosteric site on the GABA-A receptor, known as the benzodiazepine site.[1] This binding increases the affinity of GABA for its own binding site on the receptor, leading to a more frequent opening of the receptor's chloride (Cl⁻) ion channel. The resulting influx of Cl⁻ hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability.[7]

Chlordiazepoxide's Modulation of GABA-A Receptor Signaling

Conclusion

The pharmacological profile of this compound is a direct consequence of the in vitro binding affinities of its constituent compounds, Amitriptyline and Chlordiazepoxide. Amitriptyline exhibits a broad spectrum of activity, with high affinity for monoamine transporters and several neurotransmitter receptors, providing a multi-faceted mechanism for its antidepressant and other therapeutic effects. Chlordiazepoxide's high affinity for the benzodiazepine site on GABA-A receptors underpins its efficacy as an anxiolytic and sedative. A thorough understanding of these fundamental binding characteristics is crucial for the rational design of new chemical entities and for optimizing the therapeutic application of existing medications in drug development and clinical practice.

References

- 1. researchgate.net [researchgate.net]

- 2. painphysicianjournal.com [painphysicianjournal.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The Antidepressant Amitriptyline is a TrkA and TrkB Receptor Agonist that Promotes TrkA/TrkB Heterodimerization and Has Potent Neurotrophic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

An In-depth Technical Guide on the Core Effects of Limbritol on Neuronal Firing in the Limbic System

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Limbritol, a combination psychotropic medication comprising Chlordiazepoxide and Amitriptyline (B1667244), is prescribed for moderate to severe depression associated with anxiety. This technical guide synthesizes the neuropharmacological effects of its constituent components on neuronal firing within the limbic system, a crucial brain region for emotional regulation. While direct electrophysiological studies on the combined formulation are scarce, a comprehensive analysis of the individual actions of Chlordiazepoxide, a benzodiazepine (B76468), and Amitriptyline, a tricyclic antidepressant, provides a robust framework for understanding their synergistic impact. Chlordiazepoxide primarily enhances GABAergic inhibition, leading to a general suppression of neuronal excitability. Amitriptyline exhibits a more complex mechanism, including the inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake, modulation of various other receptor systems, and neurotrophic factor agonism. This guide details these mechanisms, presents available quantitative data on neuronal firing, outlines relevant experimental protocols for further investigation, and provides visual representations of the signaling pathways and experimental workflows.

Introduction: The Neuropharmacology of this compound

This compound's therapeutic efficacy stems from the complementary actions of its two components:

-

Chlordiazepoxide: A long-acting benzodiazepine that exerts anxiolytic and sedative effects.[1][2] Its primary site of action is the limbic system, which is heavily implicated in emotional responses.[1]

-

Amitriptyline: A tricyclic antidepressant that also possesses anxiolytic and sedative properties.[3] Its mechanism involves the modulation of monoaminergic neurotransmission.[3]

The limbic system, encompassing structures such as the amygdala, hippocampus, and medial septum, is central to the pathophysiology of anxiety and depression. Therefore, understanding how this compound's components modulate neuronal firing in these regions is critical for elucidating its therapeutic effects.

Mechanism of Action on Neuronal Firing

Chlordiazepoxide: Potentiation of GABAergic Inhibition

Chlordiazepoxide's primary mechanism is the positive allosteric modulation of the GABA-A receptor, a ligand-gated chloride ion channel.[1][4] This action potentiates the effects of the brain's main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[4]

-

Molecular Action: Chlordiazepoxide binds to the benzodiazepine site on the GABA-A receptor, which increases the receptor's affinity for GABA.[4] This leads to a higher frequency of chloride channel opening.[4][5]

-

Effect on Neuronal Firing: The influx of chloride ions hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential.[4] This results in a widespread suppression of neuronal activity in the central nervous system, including the limbic system.[6] The anxiolytic effects are thought to arise from the inhibition of neuronal activity in fear circuits centered in the amygdala.[1][7]

Amitriptyline: A Multifaceted Modulator of Neuronal Excitability

Amitriptyline's effects on neuronal firing are more complex and multifaceted, involving several distinct mechanisms:

-

Monoamine Reuptake Inhibition: Amitriptyline blocks the reuptake of norepinephrine and serotonin at presynaptic terminals, increasing their concentration in the synaptic cleft.[3][8] This enhancement of noradrenergic and serotonergic neurotransmission is a cornerstone of its antidepressant action.[3]

-

Receptor Antagonism: Amitriptyline also acts as an antagonist at several other receptor types, including serotonin, α1-adrenergic, histamine, and muscarinic acetylcholine (B1216132) receptors.[9] Its antihistaminic and anticholinergic properties contribute to its sedative effects.[3]

-

Ion Channel Modulation: At higher concentrations, amitriptyline can block voltage-gated sodium and calcium channels, which can further reduce neuronal excitability.[8][9]

-

Neurotrophic Activity: Amitriptyline can act as an agonist for TrkA and TrkB receptors, the receptors for nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), respectively.[10][11] This can promote neurogenesis and synaptic plasticity, particularly in the hippocampus.[10][12]

-

Modulation of GABAergic Transmission: Studies have shown that amitriptyline can reduce the frequency of spontaneous GABAergic inhibitory postsynaptic currents (IPSCs), suggesting a presynaptic mechanism that decreases GABA release.[9]

Quantitative Data on Neuronal Effects

The following tables summarize the available quantitative data on the effects of Chlordiazepoxide and Amitriptyline on neuronal parameters.

Table 1: Effects of Chlordiazepoxide on Neuronal Firing

| Parameter | Brain Region | Experimental Model | Dosage/Concentration | Observed Effect | Citation |

| Spontaneous Firing Rate | Amygdala | Immobilized Cats (in vivo) | 10.0-20.0 mg/kg i.v. | Suppression | [6] |

| Spontaneous Firing Rate | Hippocampus | Immobilized Cats (in vivo) | 10.0-20.0 mg/kg i.v. | Suppression | [6] |

| GABA-A Receptor Channel Opening | Rat Cerebral Cortex Vesicles | In vitro | 150 µM | Increased frequency | [5] |

Table 2: Effects of Amitriptyline on Neuronal and Synaptic Parameters

| Parameter | Brain Region | Experimental Model | Dosage/Concentration | Observed Effect | Citation |